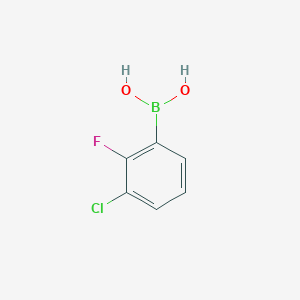
3-Chloro-2-fluorophenylboronic acid
概要
説明
3-Chloro-2-fluorophenylboronic acid is a compound that is structurally related to various phenylboronic acids, which are often used in organic synthesis and medicinal chemistry. While the specific compound is not directly studied in the provided papers, related compounds such as 3-fluorophenylboronic acid and various fluoro-substituted phenylboronic acids have been investigated for their spectroscopic properties, synthesis methods, and potential applications in various chemical reactions .
Synthesis Analysis
The synthesis of related boronic acids typically involves the use of organometallic reagents and borate intermediates. For instance, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid was achieved using reactants such as n-butyllithium and tributyl borate, with optimized reaction conditions to improve yields . Although not the exact compound , this synthesis approach could potentially be adapted for the synthesis of 3-chloro-2-fluorophenylboronic acid.
Molecular Structure Analysis
Density Functional Theory (DFT) calculations and various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis have been employed to study the molecular structure of related boronic acids. For example, 3-fluorophenylboronic acid was extensively characterized using both experimental and theoretical methods, providing insights into its vibrational spectra, electronic structure, and thermodynamic properties . These methods could be applied to 3-chlor
科学的研究の応用
Spectroscopic Studies
- Adsorption Mechanism of Phenylboronic Acids: A study by Piergies et al. (2013) using spectroscopic techniques (FT-IR, FT-Raman, and SERS) explored the adsorption modes of phenylboronic acid isomers, including fluorophenylboronic acids, on silver nanoparticles. The type and position of substituents were found to significantly influence the geometry of these isomers on the nanoparticle's surface (Piergies et al., 2013).
Chemical Synthesis and Reactions
- Suzuki Cross-Coupling Reaction: Ikram et al. (2015) reported the synthesis of thiophene derivatives via a palladium-catalyzed Suzuki cross-coupling reaction involving various arylboronic acids, including 3-chloro-2-fluorophenylboronic acid. This method led to the creation of compounds with potential medicinal applications (Ikram et al., 2015).
Analytical and Experimental Techniques
- DFT, FT-Raman, FT-IR, and NMR Studies: Karabacak et al. (2015) conducted a comprehensive study of the spectroscopic, structural, electronic, and thermodynamic properties of 3-fluorophenylboronic acid, which provides valuable insights into the characteristics of similar compounds, including 3-chloro-2-fluorophenylboronic acid (Karabacak et al., 2015).
Biological and Pharmacological Research
- Antifungal Activity of Phenylboronic Acids: A study by Borys et al. (2019) found that certain phenylboronic acids, including fluoro-2-formylphenylboronic acids, showed significant antifungal activity against various fungal strains. This indicates the potential of 3-chloro-2-fluorophenylboronic acid in similar applications (Borys et al., 2019).
Molecular Sensing and Imaging
- Glucose Sensing: Huang et al. (2013) developed a ratiometric fluorescent sensor for glucose, using aggregates of an amphiphilic monoboronic acid bearing a hydrophobic pyrene fluorophore. This study demonstrates the potential of boronic acids, including 3-chloro-2-fluorophenylboronic acid, in the development of sensitive and selective molecular sensors (Huang et al., 2013).
Safety And Hazards
特性
IUPAC Name |
(3-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYRGLRWMPEARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584261 | |
| Record name | (3-Chloro-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluorophenylboronic acid | |
CAS RN |
352535-82-1 | |
| Record name | (3-Chloro-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-fluorophenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

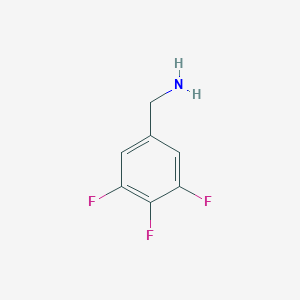
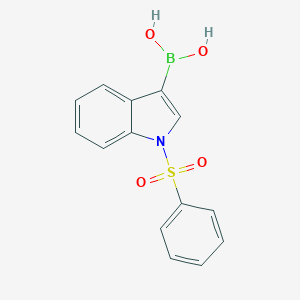
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)
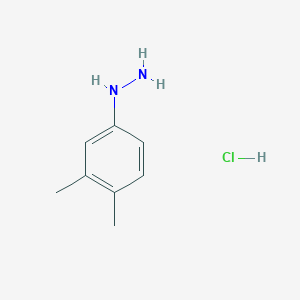
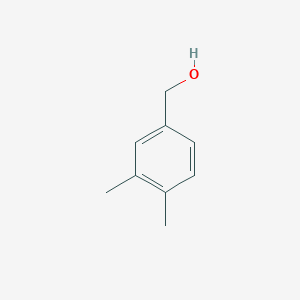
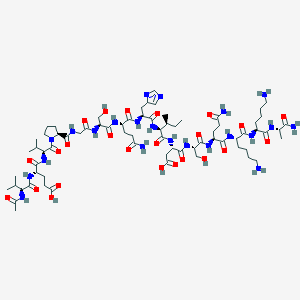
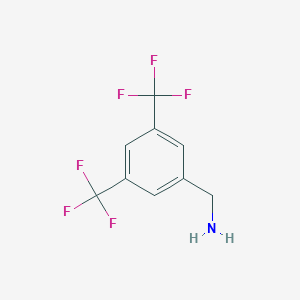


![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)

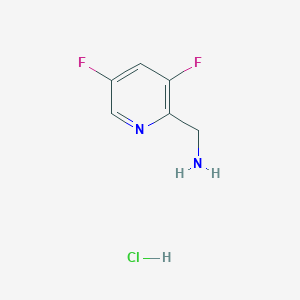

![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)